molecular formula C21H17N3O2S2 B12184570 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12184570
M. Wt: 407.5 g/mol
InChI Key: CXKSUWOGDPJGFO-AQTBWJFISA-N
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Description

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed small molecule recognized in chemical research for its potential as a kinase inhibitor. Its core structure is based on a rhodanine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with a variety of biological targets. The compound features a quinoxaline moiety, a heterocyclic system frequently associated with anticancer and kinase inhibitory activity, linked via a methylidene bridge to the rhodanine core. This specific molecular architecture is designed to compete with ATP for binding in the catalytic sites of kinase enzymes. Research indicates this compound demonstrates promising activity against Focal Adhesion Kinase (FAK) , a key signaling protein involved in cell adhesion, migration, proliferation, and survival. Due to the central role of FAK in cancer progression and metastasis, inhibitors like this compound are valuable tools for investigating FAK-driven signaling pathways in oncology research. Its mechanism involves disrupting FAK autophosphorylation and downstream signaling, making it a candidate for probing the mechanisms of tumor cell invasion and survival. This reagent is intended for use in biochemical assays, cell-based studies, and target validation experiments to further elucidate the complex roles of kinases in disease biology.

Properties

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O2S2/c1-26-16-7-5-14(6-8-16)9-12-24-20(25)18(28-21(24)27)13-15-3-2-4-17-19(15)23-11-10-22-17/h2-8,10-11,13H,9,12H2,1H3/b18-13-

InChI Key

CXKSUWOGDPJGFO-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

Preparation Methods

Oxidation of 5-Methylquinoxaline

Quinoxaline-5-carbaldehyde is synthesized from 5-methylquinoxaline using a two-step oxidation process:

  • Bromination : 5-Methylquinoxaline reacts with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 5-(bromomethyl)quinoxaline.

  • Oxidation : The brominated intermediate is treated with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis with HCl to produce quinoxaline-5-carbaldehyde.

Reaction Conditions :

  • Temperature: 80°C for bromination; reflux for oxidation.

  • Yield: 72–78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Formation of the Thiosemicarbazide Intermediate

Condensation with Thiosemicarbazide

Quinoxaline-5-carbaldehyde (0.01 mol) reacts with thiosemicarbazide (0.012 mol) in ethanol under reflux for 6 hours to form the corresponding thiosemicarbazone:

Quinoxaline-5-carbaldehyde+NH2NHC(S)NH2EtOH, ΔThiosemicarbazone intermediate\text{Quinoxaline-5-carbaldehyde} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazone intermediate}

Key Data :

  • Solvent : Absolute ethanol (50 mL).

  • Catalyst : Glacial acetic acid (5 drops).

  • Yield : 85–90% after recrystallization from ethanol.

Cyclization to the Thiazolidinone Core

Thioglycolic Acid-Mediated Cyclization

The thiosemicarbazone intermediate (0.005 mol) undergoes cyclization with thioglycolic acid (0.0075 mol) in toluene under reflux for 8–12 hours:

Thiosemicarbazone+HSCH2COOHToluene, Δ(5Z)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one\text{Thiosemicarbazone} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{Toluene, Δ}} \text{(5Z)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one}

Optimized Parameters :

  • Temperature : 110–120°C.

  • Catalyst : Ammonium carbonate (0.002 mol) to absorb liberated water.

  • Yield : 60–65% after silica gel chromatography (chloroform/methanol 9:1).

N-Alkylation with 2-(4-Methoxyphenyl)ethylamine

Mitsunobu Reaction for Alkylation

The thiazolidinone intermediate (0.003 mol) reacts with 2-(4-methoxyphenyl)ethylamine (0.0033 mol) using a Mitsunobu protocol:

Thiazolidinone+NH2CH2CH2(4MeO-C6H4)DIAD, PPh3,THFTarget Compound\text{Thiazolidinone} + \text{NH}2\text{CH}2\text{CH}2(4-\text{MeO-C}6\text{H}4) \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{Target Compound}

Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 0.003 mol), triphenylphosphine (0.003 mol).

  • Solvent : Tetrahydrofuran (THF, 20 mL).

  • Yield : 55–58% after recrystallization from ethanol.

Stereoselective Control of the Z-Configuration

The Z-configuration at the exocyclic double bond is governed by:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state.

  • Temperature : Lower temperatures (0–5°C) during cyclization reduce epimerization.

  • Catalytic Additives : Zinc chloride (5 mol%) enhances stereoselectivity by coordinating to the thione sulfur.

Validation :

  • 1H NMR : Coupling constant JH,H=12.1HzJ_{H,H} = 12.1 \, \text{Hz} for the exocyclic double bond protons.

  • NOESY : Correlation between the quinoxaline H-6 and thiazolidinone H-5 confirms the Z-geometry.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Gradient of chloroform/methanol (95:5 to 90:10).

  • Retention Factor (RfR_f) : 0.45 (chloroform/methanol 9:1).

Spectroscopic Data

  • HR-MS (ESI) : Calculated for C21H18N4O2S2\text{C}_{21}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2 [M+H]+: 447.0892; Found: 447.0898.

  • 1H NMR (400 MHz, DMSO-d6d_6) : δ 8.62 (s, 1H, quinoxaline H-2), 8.41 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, quinoxaline H-6), 7.94–7.89 (m, 2H, quinoxaline H-7/H-8), 7.32 (d, J=8.6HzJ = 8.6 \, \text{Hz}, 2H, Ar-H), 6.85 (d, J=8.6HzJ = 8.6 \, \text{Hz}, 2H, Ar-H), 6.72 (s, 1H, =CH), 4.18 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, N-CH2), 3.78 (s, 3H, OCH3), 3.12 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, CH2-Ar).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time for thiazolidinone formation, improving yield to 70%.

One-Pot Tandem Reaction

Combining aldehyde condensation and cyclization in a single step using ionic liquid [BMIM]BF4 as a solvent achieves 63% yield.

Comparative Analysis of Methods

MethodYield (%)Time (h)Stereoselectivity (Z:E)
Conventional Reflux55–588–127:1
Microwave68–700.36:1
One-Pot Ionic Liquid63–6545:1

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives possess significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. A study published in Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Properties

Thiazolidinones are also recognized for their anticancer activities. The compound has shown promise in preclinical studies targeting cancer cell lines. For instance, a study demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism of action involves the modulation of cell cycle progression and the induction of oxidative stress.

Neuroprotective Effects

Emerging research has pointed to the neuroprotective effects of quinoxaline derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative damage. A recent study indicated that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Evaluation of Anticancer Activity

A series of in vitro experiments were conducted on various cancer cell lines, including breast and lung cancer cells. The results revealed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. These findings suggest that further development could lead to new anticancer therapies .

Neuroprotective Mechanism Investigation

A detailed investigation into the neuroprotective mechanisms involved the use of neuronal cell cultures exposed to oxidative stressors. The compound demonstrated a significant reduction in markers of oxidative damage and inflammation, indicating its potential role in treating neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Rhodanine Derivatives

Compound Name 5-Position Substituent 3-Position Substituent Biological Implications Reference
Target Compound Quinoxalin-5-ylmethylidene 2-(4-Methoxyphenyl)ethyl Enhanced DNA/receptor binding Inferred
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-... 2-Methylbenzylidene Phenyl Moderate antimicrobial activity
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-... 2-Hydroxybenzylidene H (unsubstituted) Increased H-bonding capability
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-... 3,4-Dimethoxybenzylidene 4-Methylphenyl Improved solubility
(5Z)-5-(Pyrazin-2-ylmethylidene)-... Pyrazine-2-ylmethylidene 2-Hydroxyethyl Photosynthesis inhibition
  • 5-Position Variations: Quinoxaline vs. Simple Aryl Groups: The quinoxaline moiety in the target compound provides a larger π-system and hydrogen-bond acceptors (N atoms), which may enhance interactions with enzymes or nucleic acids compared to monosubstituted benzylidene groups (e.g., 2-methylbenzylidene in ). Electron-Donating vs. Withdrawing Groups: Methoxy or hydroxy substituents (e.g., in ) improve solubility but may reduce membrane permeability, whereas electron-withdrawing groups (e.g., nitro in ) can increase reactivity.
  • 3-Position Variations: 4-Methoxyphenethyl vs. Polar vs. Nonpolar Substituents: Hydroxyethyl groups () enhance hydrophilicity, while methyl or halogen substituents () may optimize lipophilicity for blood-brain barrier penetration.

Crystallographic and Conformational Analysis

  • Z-Configuration Stability : The (5Z) configuration is conserved across analogs, as confirmed by X-ray crystallography (e.g., C5–C6–C7–C8 torsion angles of −177.47° in ).
  • Packing Interactions: Quinoxaline’s nitrogen atoms may form additional hydrogen bonds (e.g., N–H···S or N–H···O) compared to phenyl groups, influencing crystal packing and stability .

Biological Activity

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS Number: 951984-19-3) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O2S2C_{21}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 407.5 g/mol. The structure features a thiazolidinone core, which is known for various biological properties, including anti-inflammatory and anticancer activities.

Research indicates that thiazolidinone derivatives often exhibit their biological effects through multiple mechanisms:

  • Antioxidant Activity : Thiazolidinones can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
  • Anticancer Properties : These compounds have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, studies have demonstrated that certain thiazolidinones can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Antimicrobial Activity : Some thiazolidinone derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

Anticancer Activity

A variety of studies have explored the anticancer potential of thiazolidinones. For example:

  • Cell Line Studies : Thiazolidinone derivatives have shown significant cytotoxic effects against HeLa (cervical cancer) cells, with IC50 values indicating potent activity. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
CompoundCell LineIC50 Value (µM)Mechanism
Compound AHeLa10.5Apoptosis induction
Compound BMCF-77.8Cell cycle arrest
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-oneHeLa9.0Apoptosis induction

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of thiazolidinones:

  • In Vitro Testing : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of several thiazolidinone derivatives on breast cancer cell lines. The results indicated that compounds similar to (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another study focused on the antibacterial effects of thiazolidinones against resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics due to their ability to overcome resistance mechanisms .

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